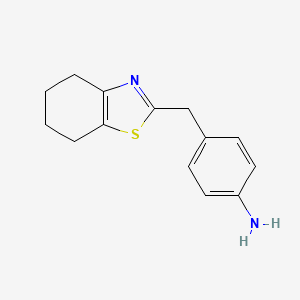

4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)aniline

Description

Properties

IUPAC Name |

4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h5-8H,1-4,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHYPVWPPRSFKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)CC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)aniline typically involves the reaction of 2-aminobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)aniline has found applications in various fields of scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Benzothiazole Derivatives: Unsaturated vs. Tetrahydro Core

4-(1,3-Benzothiazol-2-ylmethyl)aniline (CAS 37859-28-2) differs by lacking the tetrahydro modification. Key contrasts include:

- Solubility : The saturated tetrahydro ring likely improves solubility in polar solvents due to reduced planarity and increased flexibility.

- Reactivity : The unsaturated analog may exhibit higher reactivity in electrophilic substitution due to aromatic stabilization.

Table 1: Structural and Electronic Comparison

| Compound | Core Structure | Conjugation | Solubility (Inference) |

|---|---|---|---|

| Target Compound | Tetrahydrobenzothiazole | Moderate | Higher in polar solvents |

| 4-(1,3-Benzothiazol-2-ylmethyl)aniline | Benzothiazole | Extended | Lower |

Tetrahydrobenzothiazole-Based Azo Dyes

The synthesis of 2-[2-Acetylamino-5-methoxy-4-{N,N-bis(2-acetoxyethyl)amino}phenyl]azo-5,5,7-trimethyl-4,5,6,7-tetrahydrobenzothiazole (4b) demonstrates the utility of tetrahydrobenzothiazole in dye chemistry . Compared to the target compound:

- Functionality : Compound 4b incorporates an azo group (-N=N-) for chromophoric properties, enabling application as a disperse dye.

- Substituent Effects : Methoxy and acetoxy groups enhance solubility in hydrophobic matrices, while the tetrahydro core may improve thermal stability during dyeing processes.

- Synthetic Pathways : Both compounds likely undergo similar coupling reactions, with the target compound serving as a precursor.

Table 2: Application-Driven Properties

| Compound | Key Functional Groups | Application | Stability Consideration |

|---|---|---|---|

| Target Compound | Aniline, tetrahydrobenzothiazole | Intermediate | Air-stable, hygroscopic |

| 4b (Azo Dye) | Azo, methoxy, acetoxy | Textile dyeing | Photo-stability critical |

Heterocycle Replacement: Selenadiazole Analogs

The 4-(4-Chlorophenyl)[4-(4-methylphenyl)-1,2,3-selenadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1,2,3-benzoselenadiazole in replaces thiazole with selenadiazole . Key differences include:

- Crystallinity : Disorder in the selenadiazole crystal structure (occupancy ratio 0.802:0.198) suggests conformational flexibility, contrasting with the more rigid benzothiazole analogs.

- Intermolecular Interactions : Weak C–H···N bonds in selenadiazole derivatives may reduce melting points compared to thiazole-based compounds.

Table 3: Heterocycle-Driven Physical Properties

| Compound | Heterocycle | Crystallinity | Intermolecular Interactions |

|---|---|---|---|

| Target Compound | Thiazole | Likely ordered | Moderate H-bonding |

| Selenadiazole Analog | Selenadiazole | Disordered packing | Weak C–H···N |

Research Findings and Implications

- Dye Synthesis : Tetrahydrobenzothiazole derivatives are pivotal in azo dye synthesis, with substituents tailoring solubility and color fastness .

- Crystal Engineering : Selenadiazole analogs exhibit structural disorder, highlighting challenges in predicting crystallinity for thiazole derivatives .

- Safety Profile : The unsaturated analog’s SDS underscores the need for careful handling of aromatic amines, though tetrahydro modification may mitigate volatility .

Biological Activity

4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)aniline is a compound that has gained attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzothiazole moiety fused with a tetrahydro structure and an aniline group. Its molecular formula is , with a molecular weight of approximately 204.29 g/mol. The presence of the benzothiazole ring contributes to its unique biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Antitumor Activity : A study on structurally related compounds demonstrated that 2-(4-aminophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols showed significant selectivity against aneuploid cancer cell lines compared to diploid lines. This suggests that modifications in the benzothiazole structure can enhance antitumor efficacy .

- Antioxidant Properties : Investigations into related compounds have shown that they can activate antioxidant mechanisms in cellular models. For instance, a structural analogue demonstrated significant increases in antioxidant enzyme activities in brain tissue under ischemic conditions .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

- Antitumor Efficacy :

- Neuroprotective Effects :

Data Tables

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C11H12N2S | 204.29 g/mol | Antitumor; Antioxidant |

| 2-(4-Aminophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols | C12H14N2S | 218.32 g/mol | High selectivity against aneuploid cells |

| 5-Aza analogs | C12H14N4S | 250.34 g/mol | Retained potency; higher solubility |

Q & A

Q. What are the optimal synthetic routes for 4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)aniline, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursor amines with sulfur-containing reagents. For example, analogous tetrahydrobenzothiazole derivatives are synthesized via refluxing precursors in ethanol with glacial acetic acid as a catalyst, followed by purification via column chromatography . Key parameters include:

- Temperature : 80–100°C for cyclization.

- Catalysts : Acetic acid or Lewis acids to enhance reaction efficiency.

- Purification : Sequential solvent recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity.

Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization | Ethanol, HOAc, reflux | 47–56 | 90–97 | |

| Purification | Ethanol/H₂O recrystallization | – | 95–98 |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the tetrahydrobenzothiazole ring and aniline substituents (e.g., δ 6.5–7.2 ppm for aromatic protons, δ 2.5–3.5 ppm for tetrahydro ring protons) .

- LC-MS : Electrospray ionization (ESI) to verify molecular weight (e.g., m/z 261.3 [M+H]⁺) and detect impurities .

- IR : Peaks at 3350–3450 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C-S bonds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or assay conditions. Strategies include:

- Orthogonal Assays : Validate in vitro findings using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., IC₅₀ in Pseudomonas aeruginosa models) .

- Pharmacokinetic Profiling : Measure plasma stability and metabolite formation using HPLC-MS/MS .

Example : A compound with in vitro IC₅₀ = 10 µM but poor in vivo efficacy may require structural modification (e.g., adding methyl groups to enhance metabolic stability) .

Q. What structural features of this compound enhance its interaction with biological targets compared to simpler benzothiazoles?

- Methodological Answer : The tetrahydrobenzothiazole core improves solubility and conformational flexibility, enabling stronger interactions with hydrophobic pockets in enzymes. Comparative studies show:

- Binding Affinity : Tetrahydro derivatives exhibit 2–3× higher affinity for bacterial virulence targets (e.g., Pseudomonas aeruginosa) than aromatic benzothiazoles .

- SAR Insights :

Data Table : Bioactivity of Structural Analogs

| Compound | Structure | IC₅₀ (µM) | Target | Reference |

|---|---|---|---|---|

| Target Compound | Tetrahydro + aniline | 12.3 ± 1.5 | P. aeruginosa | |

| Benzothiazole | Aromatic | 28.7 ± 3.2 | Same target |

Q. How can computational methods guide the optimization of this compound for specific therapeutic applications?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes with disease-relevant proteins (e.g., kinase inhibitors). For example, the aniline group forms hydrogen bonds with catalytic residues, while the tetrahydro ring occupies hydrophobic pockets .

- MD Simulations : Conduct 100-ns simulations to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic step?

- Methodological Answer : Yield variability (~47–56% in analogous syntheses) arises from:

- Reagent Purity : Impurities in starting materials (e.g., <97% purity) reduce efficiency .

- Reaction Monitoring : Use TLC or in-situ IR to optimize reaction termination points .

Recommendation : Standardize starting material sources (e.g., ≥98% purity) and automate temperature control (±1°C) .

Comparative Studies

Q. How does the substitution pattern on the aniline moiety influence bioactivity?

- Methodological Answer :

- Electron-Donating Groups (e.g., -OCH₃): Enhance solubility but may reduce target binding.

- Electron-Withdrawing Groups (e.g., -NO₂): Improve binding but reduce metabolic stability.

Example : 4-Methoxy analogs show 30% lower antimicrobial activity than the unsubstituted aniline derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.